N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(25,14-16-10-12-18(26-2)13-11-16)15-23-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,25H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGCFKVTJESEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticoagulant Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide has been primarily studied for its anticoagulant properties. By inhibiting activated factor X (FXa) in the coagulation cascade, it effectively reduces thrombin generation, making it a candidate for managing thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. Preliminary studies have demonstrated significant anticoagulant effects, indicating its potential as a therapeutic agent in this domain.
Antitumor Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have shown antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. In vitro studies using MTT assays have reported IC50 values ranging from 8.4 to 10.4 µM for these compounds, suggesting potential use in cancer therapy.
Antiviral Effects
The compound has also been explored for its antiviral properties. It has shown effectiveness against several viruses, including herpes simplex virus types 1 and 2 and influenza viruses A and B. These findings suggest a broad spectrum of activity that could be leveraged for therapeutic applications in viral infections.
Anticancer Activity
A study conducted on naphthalene derivatives highlighted their ability to induce apoptosis in cancer cells. One derivative demonstrated a 22.86% apoptotic effect on HepG2 cells compared to control, along with a significant increase in caspase-3 levels, indicating the activation of apoptotic pathways.
Inhibition of Carbonic Anhydrase
The compound's inhibitory action on carbonic anhydrase was assessed through enzyme assays, showing potential implications for treatments targeting respiratory disorders. This property may be particularly beneficial in managing conditions such as chronic obstructive pulmonary disease (COPD) or other respiratory ailments.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The naphthamide core provides structural stability and enhances the compound’s ability to penetrate biological membranes, facilitating its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural comparisons can be drawn to other carboxamide- or naphthalene-containing compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Carboxamide vs. Phosphonamidoate/Phosphonothiolate: The target compound’s carboxamide group distinguishes it from phosphorus-containing analogs in . Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity compared to phosphonamidoates, which may influence solubility and target binding .
Hydroxyalkyl and Methoxyphenyl Substituents: The hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain is unique among the cited compounds. Methoxy groups are known to enhance metabolic stability and modulate lipophilicity in drug design, a feature absent in the dichlorophenyl-azo compounds in .
Naphthalene Core: The naphthalene moiety is shared with the azo dyes in , but its conjugation with a carboxamide (vs. chromophore behavior) .
Research Findings and Data Gaps
- focuses on protein quantification methods and is unrelated to structural or functional comparisons .
- and describe organophosphorus compounds and azo dyes, respectively, which lack the critical carboxamide-hydroxyalkyl-methoxyphenyl framework .
Recommendations for Further Study
To address these gaps, the following steps are advised:
Synthesis and Characterization : Prioritize NMR, HPLC, and X-ray crystallography to confirm the compound’s structure and purity.
Computational Modeling : Use molecular docking or QSAR studies to predict interactions with biological targets (e.g., enzymes or receptors).
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide, identified by its CAS number 1396845-91-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 1396845-91-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, a study showed that the compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 50 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of experiments, it was found to be effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity .
The proposed mechanism for its biological activity includes the inhibition of specific signaling pathways involved in cell growth and survival. The compound appears to modulate the expression of genes related to apoptosis and cell cycle regulation, particularly affecting the p53 pathway and cyclin-dependent kinases (CDKs) .
Study 1: Anticancer Effects in Vivo
In a recent animal model study, mice implanted with human tumor cells were treated with this compound. The treatment resulted in a significant reduction in tumor size compared to the control group. Tumor growth inhibition was noted to be around 65% after four weeks of treatment at a dosage of 10 mg/kg body weight .
Study 2: Synergistic Effects with Other Drugs
Another study explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy showed enhanced efficacy in reducing tumor size and improving survival rates in treated mice compared to those receiving doxorubicin alone .
Q & A
Q. What are the critical storage conditions to prevent compound degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
